3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide
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Overview
Description
3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with a piperidine-1-carbonyl group and a thiophen-2-ylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine-1-carbonyl group: This step often involves the reaction of the pyrazine ring with piperidine and a carbonylating agent such as phosgene or triphosgene.
Attachment of the thiophen-2-ylpropan-2-yl group: This can be done through a substitution reaction where the pyrazine ring is reacted with a thiophen-2-ylpropan-2-yl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(piperidine-1-carbonyl)-N-(1-phenylpropan-2-yl)pyrazine-2-carboxamide: Similar structure but with a phenyl group instead of a thiophenyl group.
3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylmethyl)pyrazine-2-carboxamide: Similar structure but with a thiophenylmethyl group instead of a thiophenylpropan-2-yl group.
Uniqueness
3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide is unique due to the presence of both a piperidine-1-carbonyl group and a thiophen-2-ylpropan-2-yl group on the pyrazine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-13(12-14-6-5-11-25-14)21-17(23)15-16(20-8-7-19-15)18(24)22-9-3-2-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFOKNNLQMVDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=NC=CN=C2C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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